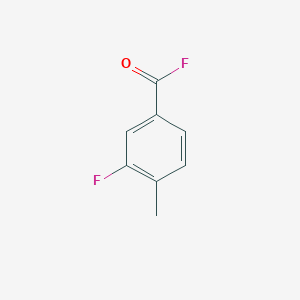
3-Fluoro-4-methylbenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl fluoride, 3-fluoro-4-methyl-: is an organic compound that belongs to the class of fluorinated benzoyl derivatives. This compound is characterized by the presence of a benzoyl group substituted with a fluorine atom at the third position and a methyl group at the fourth position. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, materials science, and molecular imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl fluoride, 3-fluoro-4-methyl-, can be achieved through various methods. One common approach involves the oxidative dearomatization of phenols to generate 2,5-cyclohexadienones, which can then react with difluoromethyl 2-pyridyl sulfone under basic conditions to form gem-difluoroolefins . Another method involves the use of fluorinase enzymes, which catalyze the direct formation of the C-F bond, making it a promising approach for the synthesis of fluorinated compounds .
Industrial Production Methods: Industrial production of fluorinated benzoyl derivatives often involves the use of chemical catalysis methods. These methods include the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoyl fluoride, 3-fluoro-4-methyl-, undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted benzoyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form benzoic acids or reduction to form benzyl alcohols.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substituted Benzoyl Derivatives: Formed through nucleophilic aromatic substitution reactions.
Benzoic Acids and Benzyl Alcohols: Formed through oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
Benzoyl fluoride, 3-fluoro-4-methyl-, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoyl fluoride, 3-fluoro-4-methyl-, involves its interaction with molecular targets through the formation of strong electrostatic interactions due to the presence of the fluorine atom. This interaction can lead to changes in the stability, lipophilicity, and bioavailability of the compound . The compound can also participate in hydrogen bonding interactions, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-chlorobenzoyl fluoride
- 2-Fluoro-6-chlorobenzoyl fluoride
- 2,6-Difluorobenzoyl fluoride
- Pentafluorobenzoyl fluoride
Uniqueness: Benzoyl fluoride, 3-fluoro-4-methyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine and a methyl group on the benzoyl ring enhances its reactivity and stability compared to other fluorinated benzoyl derivatives .
Propriétés
Numéro CAS |
65374-11-0 |
|---|---|
Formule moléculaire |
C8H6F2O |
Poids moléculaire |
156.13 g/mol |
Nom IUPAC |
3-fluoro-4-methylbenzoyl fluoride |
InChI |
InChI=1S/C8H6F2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 |
Clé InChI |
VHITYOHGTCQZOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















